Chlorhydrate de 3-(4-aminocyclohexyl)thiazolidine-2,4-dione

Vue d'ensemble

Description

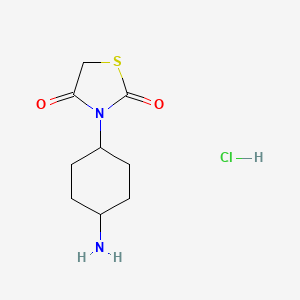

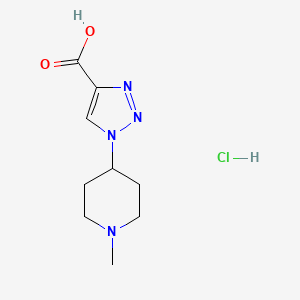

3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride: is a compound that belongs to the thiazolidine-2,4-dione family. Thiazolidine-2,4-dione is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at the 2 and 4 positions . This compound has garnered significant interest due to its diverse pharmacological potential and various possibilities for chemical modification .

Applications De Recherche Scientifique

Agent antimicrobien

Les dérivés de la thiazolidine ont été étudiés pour leur potentiel en tant qu'agents antimicrobiens. Ils ont montré une activité modérée à prometteuse contre des espèces sélectionnées de souches microbiennes, y compris les souches fongiques et bactériennes . La présence du cycle thiazolidine dans la structure moléculaire peut améliorer la capacité du composé à inhiber la croissance de divers agents pathogènes, ce qui en fait un candidat pour le développement de nouveaux antibiotiques.

Activité antioxydante

Ces composés ont également été évalués pour leur potentiel antioxydant. Par exemple, certains analogues ont démontré une activité antiradicalaire significative, qui est cruciale pour protéger les cellules du stress oxydatif . Cette propriété peut être exploitée dans le développement de traitements pour les maladies causées par des dommages oxydatifs.

Propriétés anticancéreuses

Les dérivés de la thiazolidine ont été évalués pour leur potentiel anticancéreux contre diverses lignées cellulaires cancéreuses, y compris les lignées cellulaires d'adénocarcinome du poumon et du sein . Leur capacité à inhiber la croissance des cellules cancéreuses en fait des éléments précieux pour la recherche future en thérapie anticancéreuse.

Activité antihyperglycémique

Le cycle thiazolidine est une caractéristique clé des médicaments ayant une activité antihyperglycémique, qui sont utilisés pour gérer les niveaux de sucre dans le sang chez les patients diabétiques . La recherche sur ces composés pourrait conduire au développement de nouveaux médicaments pour le traitement du diabète.

Mécanisme D'action

Target of Action

The primary targets of 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride are peroxisome proliferator response elements (PPRE) and cytoplasmic Mur ligases . These targets play a crucial role in cellular differentiation and glucose and lipid metabolism .

Mode of Action

3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride interacts with its targets by improving insulin resistance through PPAR-γ receptor activation and inhibiting cytoplasmic Mur ligases . This interaction results in changes in the cellular differentiation and glucose and lipid metabolism .

Biochemical Pathways

The compound affects the biochemical pathways involved in cellular differentiation and glucose and lipid metabolism . The downstream effects of these pathways include the regulation of glucose and lipid levels in the body .

Pharmacokinetics

In-silico adme studies have suggested that the compound exhibits drug-like properties .

Result of Action

The molecular and cellular effects of 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride’s action include improved insulin resistance, inhibition of microbial growth, and scavenging of reactive oxygen species (ROS) . These effects contribute to the compound’s antimicrobial, antioxidant, and hypoglycemic activities .

Analyse Biochimique

Biochemical Properties

3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism . The compound inhibits these enzymes by binding to their active sites, thereby reducing their activity. This interaction is crucial for its potential use in managing conditions like diabetes, where controlling blood sugar levels is essential.

Cellular Effects

The effects of 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the insulin signaling pathway, enhancing insulin sensitivity and promoting glucose uptake in cells . Additionally, it can alter the expression of genes involved in glucose and lipid metabolism, contributing to its potential therapeutic effects in metabolic disorders.

Molecular Mechanism

At the molecular level, 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride exerts its effects through several mechanisms. It binds to the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expression related to glucose and lipid metabolism . This binding leads to the activation of PPAR-γ, which in turn modulates the transcription of target genes. The compound also inhibits the activity of alpha-amylase and alpha-glucosidase by binding to their active sites, preventing substrate binding and subsequent enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on enzymes and its influence on cellular processes for several weeks. Prolonged exposure may lead to reduced efficacy, likely due to gradual degradation or cellular adaptation.

Dosage Effects in Animal Models

The effects of 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively enhances insulin sensitivity and reduces blood glucose levels without significant adverse effects . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic benefits and potential risks.

Metabolic Pathways

3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as alpha-amylase and alpha-glucosidase, inhibiting their activity and affecting carbohydrate metabolism . The compound also influences the PPAR-γ pathway, modulating the expression of genes involved in glucose and lipid metabolism . These interactions can alter metabolic flux and metabolite levels, contributing to its therapeutic potential in metabolic disorders.

Transport and Distribution

Within cells and tissues, 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and adipose tissue, where it exerts its effects on glucose and lipid metabolism .

Subcellular Localization

The subcellular localization of 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and signaling molecules . Additionally, it can translocate to the nucleus upon binding to PPAR-γ, influencing gene expression . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of thiazolidine-2,4-dione with 4-aminocyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound

Propriétés

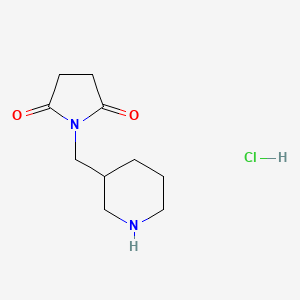

IUPAC Name |

3-(4-aminocyclohexyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13;/h6-7H,1-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHDLWWSKWJQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N2C(=O)CSC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)